molecular formula C24H21N5O8S3 B4362752 7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4362752
M. Wt: 603.7 g/mol
InChI Key: DKEBPHKERJTWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with a unique structure It contains multiple functional groups, including a furan ring, a thiadiazole ring, and a bicyclic β-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2,5-dihydroxy compound, under acidic conditions.

    Introduction of the nitrophenoxy group: This step involves the nitration of a phenol derivative followed by etherification with a suitable alkylating agent.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of a thioamide with a suitable diazotizing agent.

    Formation of the β-lactam ring: This step involves the cyclization of an amino acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Major Products

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the tetrahydrofuran derivative.

    Substitution: The major products are the substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of various biomolecules. Its multiple functional groups allow it to interact with a wide range of biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its β-lactam ring is a common feature in many antibiotics, suggesting that it may have antibacterial activity.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure makes it a valuable starting material for the production of polymers and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The β-lactam ring can interact with bacterial enzymes, inhibiting their activity and leading to bacterial cell death. The nitrophenoxy group can interact with various receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Like this compound, penicillin contains a β-lactam ring and has antibacterial activity.

    Cephalosporin: This compound also contains a β-lactam ring and has a similar mechanism of action.

    Carbapenem: This compound contains a β-lactam ring and is used as a broad-spectrum antibiotic.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the furan ring, thiadiazole ring, and nitrophenoxy group gives it a unique set of properties that are not found in other β-lactam antibiotics. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O8S3/c1-11-7-14(3-5-16(11)29(34)35)36-8-15-4-6-17(37-15)20(30)25-18-21(31)28-19(23(32)33)13(9-38-22(18)28)10-39-24-27-26-12(2)40-24/h3-7,18,22H,8-10H2,1-2H3,(H,25,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBPHKERJTWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
7-[({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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